(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
Overview
Description
“(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1461655-72-0. It has a molecular weight of 258.49 and its linear formula is C7H7BrClF2N . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride” consists of a phenyl ring substituted with bromo and difluoro groups at positions 4 and 2,6 respectively. The phenyl ring is also attached to a methanamine group .
Physical And Chemical Properties Analysis
“(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 258.49 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I have access to.
Scientific Research Applications
Metabolic Pathways in Rats
Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a derivative of (4-Bromo-2,6-difluorophenyl)methanamine, in rats. They identified various metabolites, indicating multiple metabolic pathways, including deamination and demethylation processes (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Crystal Structure and Synthesis
Polo et al. (2019) synthesized 2-bromo-N-(2,4-difluorobenzyl)benzamide, which involves (2,4-difluorophenyl)methanamine, and conducted crystal structure analysis using X-ray diffraction. This research provides insights into the crystallographic characteristics of compounds related to (4-Bromo-2,6-difluorophenyl)methanamine (Polo, Morales-Bayuelo, Orozco-Ugarriza, Henao, Galdámez, & Gutiérrez, 2019).
Antidepressant Synthesis
Vukics et al. (2002) described an improved industrial synthesis of sertraline hydrochloride, an antidepressant, using (4-Bromo-2,6-difluorophenyl)methanamine as a precursor. This research highlights the role of such compounds in pharmaceutical synthesis (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Antimicrobial and Anticancer Activities
Preethi et al. (2021) synthesized Schiff base rare earth metal complexes using (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl) methanamine, a structurally related compound, and evaluated their antimicrobial and anticancer properties. This suggests potential biomedical applications of related compounds (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Corrosion Protection in Industry
Singh and Kumar (2014) examined the use of 1-(2-bromophenyl)methanamine in the phosphate fertilizer industry for corrosion protection of stainless steel. This application demonstrates the industrial utility of bromophenyl methanamines in material science (Singh & Kumar, 2014).
properties
IUPAC Name |
(4-bromo-2,6-difluorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-4-1-6(9)5(3-11)7(10)2-4;/h1-2H,3,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXBSPZRXCEBDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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